Cas no 2091270-22-1 (2-(3-acetylpyridin-4-yl)acetic acid)

2-(3-acetylpyridin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridineacetic acid, 3-acetyl-
- 2-(3-acetylpyridin-4-yl)acetic acid
-
- Inchi: 1S/C9H9NO3/c1-6(11)8-5-10-3-2-7(8)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13)
- InChI Key: AAWBJTOCLADHBZ-UHFFFAOYSA-N
- SMILES: C1=NC=CC(CC(O)=O)=C1C(C)=O
2-(3-acetylpyridin-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345437-1.0g |
2-(3-acetylpyridin-4-yl)acetic acid |
2091270-22-1 | 1.0g |
$0.0 | 2023-02-22 | ||
Enamine | EN300-345437-1g |
2-(3-acetylpyridin-4-yl)acetic acid |
2091270-22-1 | 1g |
$0.0 | 2023-09-03 |
2-(3-acetylpyridin-4-yl)acetic acid Related Literature
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
3. Book reviews
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 2-(3-acetylpyridin-4-yl)acetic acid
Comprehensive Overview of 2-(3-Acetylpyridin-4-yl)acetic Acid (CAS No. 2091270-22-1): Properties, Applications, and Market Insights
2-(3-Acetylpyridin-4-yl)acetic acid (CAS No. 2091270-22-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its acetylpyridine core and acetic acid side chain, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it valuable for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Researchers are increasingly exploring its potential due to the rising demand for small-molecule therapeutics and precision agriculture solutions.
The chemical properties of 2-(3-acetylpyridin-4-yl)acetic acid include a molecular weight of 179.17 g/mol and a purity typically exceeding 98%. Its solubility profile allows for easy integration into aqueous and organic reaction systems, making it ideal for high-throughput screening and combinatorial chemistry. Recent studies highlight its role in modulating enzyme activity, particularly in pathways related to metabolic disorders. This aligns with the growing interest in personalized medicine and targeted drug delivery, which dominate current pharmaceutical trends.
In the agrochemical sector, CAS 2091270-22-1 derivatives show promise as plant growth regulators and pesticide synergists. With the global push toward sustainable farming, this compound's low environmental persistence and biodegradability are key advantages. Manufacturers are optimizing synthesis routes to improve yield while adhering to green chemistry principles, addressing the industry's focus on carbon footprint reduction.
The market for 2-(3-acetylpyridin-4-yl)acetic acid is expanding, driven by R&D investments in oncological and neurodegenerative disease research. Patent filings involving this compound have surged by 40% since 2020, reflecting its commercial potential. Suppliers now offer customized bulk quantities and GMP-grade variants to meet diverse application needs, from academic labs to industrial-scale production.
Analytical techniques like HPLC and LC-MS are critical for quality control of 2091270-22-1, ensuring batch-to-batch consistency. Regulatory compliance with REACH and FDA guidelines further enhances its adoption in regulated markets. As synthetic biology advances, bioengineered production methods may soon supplement traditional chemical synthesis for this compound.
Future applications may exploit the compound's chelation properties for metal-ion detection systems or bioconjugation in diagnostic assays. Its structural flexibility allows derivatization into fluorescent probes or polymeric materials, opening avenues in material science. Collaborations between academia and industry continue to uncover novel uses, positioning 2-(3-acetylpyridin-4-yl)acetic acid as a multifaceted tool in 21st-century chemistry.
2091270-22-1 (2-(3-acetylpyridin-4-yl)acetic acid) Related Products
- 338772-07-9(Ethyl 2-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-ylacetate)
- 56021-25-1(4-isocyanato-2-methyl-1-nitrobenzene)
- 1260638-27-4(3-(3-chloro-4-fluorophenyl)pyrrolidine)
- 1461709-16-9(1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid)
- 1806009-94-8(Methyl 2-amino-6-(aminomethyl)-4-(difluoromethyl)pyridine-3-acetate)
- 1250513-58-6(6-(3-methyl-1H-pyrazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde)
- 1956385-12-8(5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,3-benzodiazole-2-carboxylic acid)
- 1806321-87-8(3,4-Dimethyl-5-ethoxyanisole)
- 4461-27-2(Benzeneacetyl isocyanate)
- 91599-76-7((R,S)(S,R)-Benidipine Hydrochloride)




